molecular formula C11H16N6O4 B12806150 Uridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)- CAS No. 111495-89-7

Uridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)-

Cat. No.: B12806150
CAS No.: 111495-89-7
M. Wt: 296.28 g/mol
InChI Key: SGKHUXSYWIWHBC-NBEYISGCSA-N
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Description

Uridine, 3’-azido-2’,3’-dideoxy-5-(dimethylamino)- is a modified nucleoside analog Nucleosides are essential components of nucleic acids, which are the building blocks of genetic material

Chemical Reactions Analysis

Uridine, 3’-azido-2’,3’-dideoxy-5-(dimethylamino)- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.

Common reagents used in these reactions include triphenylphosphine (PPh3), sodium azide (NaN3), hydrogen gas (H2), and palladium catalysts .

Mechanism of Action

The mechanism of action of Uridine, 3’-azido-2’,3’-dideoxy-5-(dimethylamino)- involves its incorporation into nucleic acids, where it can inhibit DNA synthesis. This inhibition occurs because the azido group at the 3’ position prevents the formation of phosphodiester bonds, which are essential for DNA chain elongation. This leads to the termination of DNA synthesis and can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to Uridine, 3’-azido-2’,3’-dideoxy-5-(dimethylamino)- include:

Uridine, 3’-azido-2’,3’-dideoxy-5-(dimethylamino)- is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications.

Properties

CAS No.

111495-89-7

Molecular Formula

C11H16N6O4

Molecular Weight

296.28 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N6O4/c1-16(2)7-4-17(11(20)13-10(7)19)9-3-6(14-15-12)8(5-18)21-9/h4,6,8-9,18H,3,5H2,1-2H3,(H,13,19,20)/t6-,8+,9+/m0/s1

InChI Key

SGKHUXSYWIWHBC-NBEYISGCSA-N

Isomeric SMILES

CN(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CN(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

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